1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine
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Overview
Description
1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a sulfonyl group attached to the azetidine ring, along with a nitro and a methyl group on the benzene ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine typically involves the following steps:
Preparation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions.
Functionalization of the Benzene Ring: The nitro and methyl groups can be introduced through nitration and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antibacterial and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, its derivatives can inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
1-(2-Methylbenzenesulfonyl)azetidin-3-amine: Lacks the nitro group.
1-(2-Nitrobenzenesulfonyl)azetidin-3-amine: Lacks the methyl group
Uniqueness
1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine is unique due to the presence of both nitro and methyl groups on the benzene ring, along with the sulfonyl group on the azetidine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-7-2-3-9(13(14)15)4-10(7)18(16,17)12-5-8(11)6-12/h2-4,8H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCGISPKMQFWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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